molecular formula C4H9D B078710 2-Methylpropane-2-d CAS No. 13183-68-1

2-Methylpropane-2-d

Cat. No. B078710
CAS RN: 13183-68-1
M. Wt: 58.12 g/mol
InChI Key: NNPPMTNAJDCUHE-LCNXKSLPSA-N
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Patent
US04028424

Procedure details

The procedure of Example 1 was repeated except for using 150 ml of spent BB (composition: isobutene 47.3%, isobutane 2.2%, n-butane 8.9%, butene-1 27.6%, trans-2-butene 8.8%, cis-2-butene 4.4% and butadiene 0.87%) as a isobutene source in place of isobutene. Conversion of paraformaldehyde was 97.0 mole%. There were obtained 62.0 mole% of 3-methyl-3-butene-1-ol and 7.1 mole% of 3-methyl-2-butene-1-ol based on the paraformaldehyde reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH3:4])[CH3:3].[CH3:5][CH:6]([CH3:8])[CH3:7].CCCC.CCC=C.C/C=C/C.C/C=C\C.C=CC=C.[CH2:29]=[O:30]>>[CH3:1][C:2](=[CH2:4])[CH2:3][CH2:29][OH:30].[CH3:5][C:6]([CH3:8])=[CH:7][CH2:29][OH:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCO)=C
Name
Type
product
Smiles
CC(=CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04028424

Procedure details

The procedure of Example 1 was repeated except for using 150 ml of spent BB (composition: isobutene 47.3%, isobutane 2.2%, n-butane 8.9%, butene-1 27.6%, trans-2-butene 8.8%, cis-2-butene 4.4% and butadiene 0.87%) as a isobutene source in place of isobutene. Conversion of paraformaldehyde was 97.0 mole%. There were obtained 62.0 mole% of 3-methyl-3-butene-1-ol and 7.1 mole% of 3-methyl-2-butene-1-ol based on the paraformaldehyde reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH3:4])[CH3:3].[CH3:5][CH:6]([CH3:8])[CH3:7].CCCC.CCC=C.C/C=C/C.C/C=C\C.C=CC=C.[CH2:29]=[O:30]>>[CH3:1][C:2](=[CH2:4])[CH2:3][CH2:29][OH:30].[CH3:5][C:6]([CH3:8])=[CH:7][CH2:29][OH:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCO)=C
Name
Type
product
Smiles
CC(=CCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.